1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide
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Overview
Description
1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their unique properties and wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its two imidazolium rings connected by a butyl chain, each ring having an ethenyl group attached. The presence of the dibromide counterions adds to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-vinylimidazole with 1,4-dibromobutane in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide undergoes various types of chemical reactions, including:
Substitution Reactions: The imidazolium rings can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction: The ethenyl groups can undergo oxidation to form epoxides or reduction to form ethyl groups.
Polymerization: The ethenyl groups can also participate in polymerization reactions to form polyimidazolium salts.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiolates, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for the oxidation of ethenyl groups.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for the reduction of ethenyl groups.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted imidazolium salts can be formed.
Oxidation Products: Epoxides or diols can be formed from the oxidation of ethenyl groups.
Reduction Products: Ethyl-substituted imidazolium salts are formed from the reduction of ethenyl groups.
Scientific Research Applications
1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes
Mechanism of Action
The mechanism of action of 1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide involves its interaction with molecular targets such as enzymes and cell membranes. The imidazolium rings can interact with negatively charged sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound can disrupt cell membranes, leading to cell lysis. The ethenyl groups can also participate in covalent bonding with target molecules, enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methylimidazolium iodide: This compound has similar imidazolium rings but with ethyl and methyl groups instead of ethenyl groups.
1-butyl-3-ethenylimidazolium bromide: Similar structure but with a butyl group instead of the butyl chain connecting two imidazolium rings
Uniqueness
1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide is unique due to its dual imidazolium rings connected by a butyl chain, which enhances its stability and reactivity. The presence of ethenyl groups allows for additional chemical modifications and polymerization reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H20Br2N4 |
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Molecular Weight |
404.14 g/mol |
IUPAC Name |
1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide |
InChI |
InChI=1S/C14H20N4.2BrH/c1-3-15-9-11-17(13-15)7-5-6-8-18-12-10-16(4-2)14-18;;/h3-4,9-14H,1-2,5-8H2;2*1H/q+2;;/p-2 |
InChI Key |
BCGRCNSIBRQVPW-UHFFFAOYSA-L |
Canonical SMILES |
C=CN1C=C[N+](=C1)CCCC[N+]2=CN(C=C2)C=C.[Br-].[Br-] |
Origin of Product |
United States |
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